1,2-Benzoquinone

Description

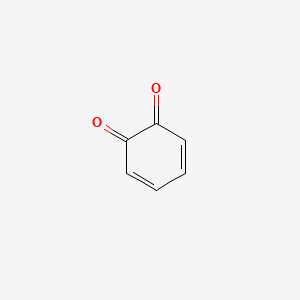

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAHJDHKFWSLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2 | |

| Record name | orthobenzoquinone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894765 | |

| Record name | o-Benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2-Benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

583-63-1, 20526-43-6 | |

| Record name | o-Quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Benzoquinone, racial ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020526436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVD1LJ47R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 1,2-Benzoquinone from Catechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-benzoquinone (also known as o-benzoquinone) from catechol. This transformation is a cornerstone in organic synthesis, providing a valuable intermediate for the construction of a wide array of complex molecules, including pharmaceuticals, natural products, and functional materials. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols.

Introduction

The oxidation of catechol to this compound is a fundamental reaction that involves the removal of two protons and two electrons from the catechol molecule. Due to the inherent instability of this compound, which is prone to dimerization and other side reactions, the choice of oxidant and reaction conditions is critical to achieving high yields and purity. This guide explores several effective methods for this synthesis, including chemical oxidation and electrochemical approaches.

Chemical Oxidation Methods

A variety of chemical oxidizing agents can be employed for the synthesis of this compound from catechol. The selection of the appropriate reagent is often dictated by factors such as substrate compatibility, desired reaction scale, and operational simplicity.

Oxidation with Potassium Ferricyanide

Potassium ferricyanide (K₃[Fe(CN)₆]) is a mild and effective oxidizing agent for the conversion of catechols to their corresponding o-quinones. The reaction is typically carried out in a buffered aqueous solution to maintain a slightly acidic to neutral pH, which helps to stabilize the product.

Experimental Protocol:

A solution of catechol (2 mmol) is prepared in an acetate buffer (50 mL, 0.2 M, pH 5.0). To this stirred solution, a solution of potassium ferricyanide (4 mmol) in water is added dropwise over a period of 20-30 minutes at room temperature. The reaction mixture is stirred for an additional 1-5 hours, during which time the color of the solution typically darkens, and a precipitate of this compound may form. The product can be isolated by filtration or extraction with an organic solvent like diethyl ether, followed by drying and removal of the solvent under reduced pressure.

Oxidation with Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate (CAN) is a powerful single-electron oxidant that can be used for the efficient synthesis of quinones from hydroquinones and catechols. The reaction is typically fast and proceeds under mild conditions.

Experimental Protocol:

Catechol is dissolved in a suitable solvent such as acetonitrile. The solution is cooled to 0 °C in an ice bath. An aqueous solution of ceric ammonium nitrate is then added slowly to the catechol solution. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.

Oxidation with Silver Carbonate on Celite (Fetizon's Reagent)

Fetizon's reagent, which is silver(I) carbonate supported on celite, is a mild and selective oxidizing agent. It is particularly useful for the oxidation of sensitive substrates. The reaction is heterogeneous, which simplifies the work-up procedure as the reagent and its reduced form can be removed by filtration.

Experimental Protocol:

Fetizon's reagent is prepared by precipitating silver carbonate onto celite. The reagent is then suspended in an inert solvent like benzene or heptane, and the catechol is added. The mixture is refluxed, and the progress of the reaction is monitored by TLC. After the reaction is complete, the solid material is filtered off, and the solvent is evaporated to yield the this compound product.

Electrochemical Synthesis

Electrochemical methods offer a green and controlled alternative for the oxidation of catechol to this compound.[1] This approach avoids the use of stoichiometric chemical oxidants, thereby reducing waste generation. The oxidation is carried out in an electrochemical cell where the catechol is oxidized at the anode.

Experimental Protocol:

The electrochemical synthesis is performed in an undivided cell equipped with a carbon-based working electrode (e.g., glassy carbon or graphite) and a suitable counter electrode. Catechol is dissolved in an aqueous buffer solution (e.g., phosphate buffer, pH 7.0) containing a supporting electrolyte. A controlled potential is applied to the working electrode to initiate the oxidation of catechol to this compound. The progress of the reaction can be monitored by cyclic voltammetry. Upon completion of the electrolysis, the product can be extracted from the electrolyte. A yield of 68% has been reported for the synthesis of a derivative via this method.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods described. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

| Method | Oxidizing Agent | Solvent System | Temperature | Reaction Time | Typical Yield (%) |

| Chemical Oxidation | Potassium Ferricyanide | Aqueous Acetate Buffer (pH 5.0) | Room Temp. | 1 - 5 hours | Moderate to High |

| Chemical Oxidation | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0 °C | < 1 hour | High |

| Chemical Oxidation | Silver Carbonate on Celite | Benzene or Heptane | Reflux | Variable | Good to Excellent |

| Electrochemical Synthesis | - (Anodic Oxidation) | Aqueous Phosphate Buffer (pH 7.0) | Room Temp. | Variable | Up to 68% |

Reaction Mechanisms and Workflows

General Oxidation Mechanism

The oxidation of catechol to this compound proceeds through a two-electron, two-proton transfer process. The initial step involves the formation of a semiquinone radical intermediate, which is then further oxidized to the final quinone product.

References

Spectroscopic Profile of 1,2-Benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzoquinone, also known as o-benzoquinone, is a highly reactive organic compound with the chemical formula C₆H₄O₂. As a fundamental diketone, it plays a crucial role in various chemical and biological processes, including oxidation-reduction reactions and as a precursor to a wide range of derivatives. Its inherent instability makes its isolation and characterization challenging, yet understanding its spectroscopic properties is paramount for researchers in organic synthesis, biochemistry, and drug development. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows are included to facilitate its study and application.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: UV-Visible Spectroscopic Data

| Parameter | Value | Solvent/Conditions |

| λmax | 389 nm | Aqueous solution |

| Molar Absorptivity (ε) | 1370 M-1cm-1 | Aqueous solution |

| Theoretical λmax | 396 nm, 228 nm, 196 nm | In vacuum |

| Theoretical λmax | 446 nm, 240 nm | In water (red-shifted) |

Table 2: Infrared (IR) Spectroscopic Data

| Vibrational Mode | Frequency (cm-1) | Type |

| C=O Stretch | ~1734 | Theoretical |

| C=O Stretch | ~1660 | Experimental |

| C-C Stretch | 1262 | Theoretical |

| C-H Wagging | 739 | Theoretical |

| C-H Bending | 3153 | Theoretical |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 1H | 6.42 | m | CDCl₃ |

| 1H | 7.05 | m | CDCl₃ |

| 13C | Data inferred from literature | - | - |

Table 4: Mass Spectrometry (MS) Data

| Ionization Mode | Key Fragment (m/z) | Interpretation |

| Positive (APCI/ESI) | 109 | [M+H]+ |

| Negative (APCI/ESI) | 109 | [M+H]- (hydride adduct) |

| Collision-Induced | 108, 91, 81 | Loss of H, H₂O, CO respectively from the hydride adduct |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. Given the instability of this compound, it is typically prepared in situ or freshly isolated before analysis. A common preparative method involves the oxidation of catechol.[1]

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of this compound.

Materials:

-

Freshly prepared or isolated this compound

-

High-purity solvent (e.g., water, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent. Due to its reactivity, this should be done immediately before analysis.

-

Perform serial dilutions of the stock solution to prepare a series of standards of varying concentrations.

-

Calibrate the spectrophotometer with the pure solvent as a blank.

-

Record the UV-Vis spectrum for each standard solution over a wavelength range of at least 200-600 nm.

-

Identify the wavelength of maximum absorbance (λmax).[1]

-

Using the absorbance values at λmax for the different concentrations, construct a calibration curve (Absorbance vs. Concentration).

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups in this compound.

Materials:

-

Freshly prepared this compound

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

KBr (spectroscopic grade, if preparing a pellet)

-

Solvent for cleaning (e.g., acetone, isopropanol)

Procedure (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm-1.

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the resulting spectrum to identify the characteristic absorption bands for C=O, C-C, and C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of the protons and carbons in this compound.

Materials:

-

Freshly prepared this compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Dissolve a small amount of freshly prepared this compound in the deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a 1H NMR spectrum. Standard acquisition parameters for a small organic molecule are typically sufficient.

-

Acquire a 13C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of 13C.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Analyze the chemical shifts, integration (for 1H), and multiplicities to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its characteristic fragments.

Materials:

-

Freshly prepared solution of this compound

-

Mass spectrometer with an appropriate ionization source (e.g., ESI or APCI)

-

High-purity solvent/mobile phase (e.g., acetonitrile, water with formic acid or ammonium formate)

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent.

-

Infuse the solution directly into the mass spectrometer's ion source or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

-

Acquire mass spectra in both positive and negative ion modes.

-

Optimize the ion source parameters (e.g., capillary voltage, source temperature) to obtain a stable and strong signal for the molecular ion.

-

To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the ion of interest (e.g., m/z 109) and subjecting it to collision-induced dissociation (CID) with an inert gas.

-

Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.[1]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques and the information they provide for this compound.

References

"1,2-benzoquinone stability and decomposition"

An In-depth Technical Guide to the Stability and Decomposition of 1,2-Benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and decomposition pathways of this compound (o-benzoquinone). It is intended for professionals in research and drug development who require a detailed understanding of this highly reactive compound. The guide covers its intrinsic instability, factors influencing its degradation, key decomposition mechanisms, and relevant experimental methodologies.

Introduction

This compound (IUPAC name: cyclohexa-3,5-diene-1,2-dione) is a highly reactive organic compound and the ortho-isomer of quinone.[1] Unlike its more stable isomer, 1,4-benzoquinone, this compound is a red, volatile solid that is rarely isolated due to its significant instability.[1] It is typically generated in situ for synthetic applications or studied as a reactive metabolite of phenolic compounds, such as catechol.[1][2] Its high reactivity stems from its conjugated dicarbonyl system, making it a potent electrophile and oxidizing agent. This reactivity is central to its role in various biological processes, including enzymatic browning, cytotoxicity, and as a cofactor in certain enzymes, but also presents significant challenges for its handling, storage, and analysis.[3][4]

Physicochemical and Spectroscopic Properties

The inherent reactivity of this compound is reflected in its physical properties. All quantitative data are summarized in Table 1 for ease of reference.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₂ | [1][5] |

| Molar Mass | 108.096 g·mol⁻¹ | [1] |

| Appearance | Red, volatile solid | [1] |

| Melting Point | 60–70 °C (decomposes) | [1] |

| Solubility | Soluble in water and diethyl ether | [1] |

| UV-Vis λmax | 389 nm (in aqueous solution) | [2][6] |

| Molar Extinction Coeff. | ~1370 M⁻¹cm⁻¹ at 389 nm | [2][6] |

| Symmetry | C₂ᵥ | [1] |

Stability and Influencing Factors

This compound is fundamentally unstable and prone to rapid degradation. Its stability is highly dependent on environmental conditions.

-

Thermal Stability: The compound decomposes upon melting at temperatures between 60-70°C.[1] Studies on analogous compounds like 1,2-naphthoquinone show significant decomposition above 100°C, highlighting the general thermal lability of ortho-quinones compared to their para-isomers.[7]

-

Aqueous Stability: In aqueous solutions, this compound is susceptible to nucleophilic attack by water, which can lead to the formation of hydroxylated products.[3] It is typically generated from the oxidation of catechol in aqueous solution and must be analyzed promptly.[1][2]

-

pH Sensitivity: Like its para-isomer, this compound is sensitive to both strong mineral acids and alkalis, which catalyze condensation and decomposition reactions.[8]

-

Redox Environment: The quinone/catechol system is a reversible redox pair. The presence of reducing agents will convert this compound back to catechol, while oxidizing conditions favor its formation.[9]

Decomposition Pathways

The decomposition of this compound can proceed through several distinct pathways, largely dictated by the reaction medium and conditions. These pathways include dimerization, polymerization, nucleophilic addition, and decarbonylation.

-

Dimerization and Polymerization: In solution, a primary decomposition route is self-reaction. Due to its high electrophilicity, one molecule can act as a Michael acceptor for another, leading to dimers and subsequently complex polymers. This is a major reason for its instability and difficulty in isolation.

-

Nucleophilic Addition of Water: In aqueous media, water can act as a nucleophile, adding to the quinone ring. This leads to the formation of a trihydroxybenzene intermediate, which is rapidly oxidized to generate the more stable p-quinone derivative, 2-hydroxy-1,4-benzoquinone.[3]

-

Gas-Phase Decarbonylation: Under gas-phase conditions at elevated temperatures (e.g., 500-600 K), this compound can undergo decarbonylation (loss of carbon monoxide) to form cyclopentadienone.[10] This pathway is particularly relevant in combustion chemistry.[10]

-

Reaction with Biological Nucleophiles: In biological systems, the most significant decomposition pathway involves covalent modification of nucleophilic residues, primarily the sulfhydryl groups of cysteine in glutathione (GSH) and proteins.[4] This Michael addition reaction is a key mechanism of its cytotoxicity.

Experimental Protocols

Investigating the unstable this compound requires specific experimental designs to generate, isolate, and analyze the compound before significant degradation occurs.

Synthesis and Purification of this compound

Objective: To generate and isolate this compound from catechol for immediate analysis.

Methodology: Oxidation of Catechol with Hexachloroiridate(IV).[2][6]

-

Reagent Preparation:

-

Prepare a stock solution of catechol (e.g., 400 µM) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0).

-

Prepare a stock solution of the oxidant, potassium hexachloroiridate(IV) (K₂IrCl₆), of equimolar concentration in the same buffer.

-

-

Oxidation Reaction:

-

Mix equal volumes of the catechol and hexachloroiridate(IV) solutions. The reaction is rapid, with catechol being quantitatively oxidized to this compound. The solution will develop a characteristic color due to the formation of the quinone.

-

-

Purification and Isolation:

-

Immediately inject the reaction mixture into a High-Performance Liquid Chromatography (HPLC) system.

-

HPLC Conditions:

-

-

Collection:

-

Collect the fraction corresponding to the this compound peak for subsequent experiments. The isolated solution must be used immediately or stored at very low temperatures in the dark to minimize decomposition.

-

Kinetic Analysis of Decomposition

Objective: To monitor the decomposition rate of this compound under specific conditions (e.g., different pH, temperature).

Methodology: UV-Visible Spectrophotometry.

-

Sample Preparation:

-

Generate and purify this compound as described in Protocol 5.1.

-

Dilute the purified solution with the desired buffer (e.g., Britton-Robinson buffer at a specific pH) to achieve an initial absorbance of ~1.0 at 389 nm.

-

-

Spectrophotometric Measurement:

-

Place the sample in a temperature-controlled cuvette holder within a UV-Vis spectrophotometer.

-

Record the absorbance at 389 nm at regular time intervals (e.g., every 30 seconds) over a period sufficient to observe significant decay.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the reaction order by fitting the data to integrated rate laws (zero, first, or second order). The decay of o-quinones often follows pseudo-first-order kinetics, especially in the presence of excess reactants like water.

-

Calculate the rate constant (k) from the slope of the linearized plot.

-

Toxicological Implications and Signaling Pathways

The high electrophilicity of this compound underlies its toxicity. It readily reacts with cellular nucleophiles, leading to oxidative stress and disruption of signaling pathways.[4]

Covalent Modification and Oxidative Stress

This compound is a potent Michael acceptor that forms covalent adducts with sulfhydryl groups on proteins and glutathione (GSH).[4] This arylation of cellular thiols has two major consequences:

-

Protein Dysfunction: Modification of cysteine residues in enzymes and transcription factors can inhibit their function.

-

Depletion of Antioxidants: Depletion of the cellular GSH pool compromises the primary defense against reactive oxygen species (ROS).

Furthermore, quinones can undergo redox cycling, a process where they are reduced to a semiquinone radical by enzymes like NADPH-cytochrome P450 reductase. This radical can then transfer an electron to molecular oxygen to generate superoxide radicals, regenerating the parent quinone and initiating a futile cycle that produces large amounts of ROS.[4][12] This leads to oxidative stress, causing damage to DNA, lipids, and proteins.[12]

Keap1/Nrf2 Antioxidant Response Pathway

Cells have evolved protective mechanisms against electrophiles like this compound. A key pathway is the Keap1/Nrf2/ARE system.[4][13]

-

Basal State: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation.

-

Activation by Quinones: As an electrophile, this compound can covalently modify specific cysteine sensors on Keap1. This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

-

Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.

-

Cellular Protection: This leads to the upregulated expression of a battery of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs), which help to neutralize the quinone and mitigate oxidative stress.[4]

Conclusion

This compound is a highly unstable and reactive molecule whose behavior is critical to understanding the metabolism and toxicity of many phenolic compounds. Its decomposition is rapid and proceeds through multiple pathways, including polymerization, hydroxylation, and reaction with biological nucleophiles. This inherent instability necessitates specialized experimental protocols for its synthesis and study, relying on rapid in situ generation followed by immediate analysis with sensitive techniques like HPLC and UV-Vis spectrophotometry. From a toxicological perspective, its electrophilic nature drives cellular damage through protein modification and oxidative stress, while also triggering protective responses via the Keap1/Nrf2 signaling pathway. A thorough understanding of these properties is essential for professionals in pharmacology, toxicology, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H4O2 | CID 11421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.ufba.br [repositorio.ufba.br]

- 8. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 9. research.utwente.nl [research.utwente.nl]

- 10. Formation and stability of gas-phase o -benzoquinone from oxidation of ortho -hydroxyphenyl: a combined neutral and distonic radical study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP02953H [pubs.rsc.org]

- 11. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Solubility Profile of 1,2-Benzoquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzoquinone, also known as o-benzoquinone, is a highly reactive organic compound with the formula C₆H₄O₂. It is a red, volatile solid and serves as the parent compound for a wide range of derivatives, some of which are found in biological systems. Due to its inherent instability, detailed physicochemical data, including solubility in various organic solvents, is not extensively documented in readily available literature. This guide provides a summary of known qualitative solubility information and outlines a general experimental protocol for determining the solubility of compounds like this compound.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The process of dissolution involves the breaking of intermolecular forces in the solute and the solvent, and the formation of new forces between the solute and solvent molecules. For this compound, its polarity, arising from the two carbonyl groups, suggests a degree of solubility in polar organic solvents.

Qualitative Solubility of this compound

While precise quantitative data is scarce, qualitative solubility information for this compound has been reported. It is known to be soluble in water and diethyl ether.[2] Based on general principles for quinones and related compounds, a qualitative assessment of its solubility in other common organic solvents can be inferred.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Polarity | Expected Solubility |

| Water | High | Soluble[2] |

| Diethyl Ether | Low-Medium | Soluble[2] |

| Ethanol | High | Likely Soluble |

| Methanol | High | Likely Soluble |

| Acetone | High | Likely Soluble |

| Chloroform | Medium | Likely Soluble |

| Toluene | Low | Likely Sparingly Soluble |

| Hexane | Low | Likely Insoluble |

Note: This table is based on qualitative reports and chemical principles. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Spectrophotometer or other suitable analytical instrument (e.g., HPLC, GC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a scintillation vial. The excess solid is necessary to ensure that the solution becomes saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the pure solvent to a concentration that is within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength, HPLC, or GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Stability Considerations

A critical factor to consider when determining the solubility of this compound is its instability. It can be prone to decomposition, particularly in solution and in the presence of light or air. Therefore, it is recommended to perform solubility experiments under an inert atmosphere (e.g., nitrogen or argon) and to protect the solutions from light. The stability of this compound in the chosen solvent should also be assessed over the duration of the experiment.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is limited due to the compound's reactivity, the provided qualitative information and a robust experimental protocol offer a framework for researchers to determine precise solubility values tailored to their specific applications. Careful consideration of the compound's stability is paramount for obtaining accurate and reproducible results.

References

The Electrochemical Behavior of 1,2-Benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzoquinone, also known as o-benzoquinone, is a highly reactive aromatic dicarbonyl compound that plays a significant role in various chemical and biological processes. Its electrochemical behavior is of particular interest due to its involvement in redox cycling, its ability to act as a Michael acceptor, and its formation as a metabolic intermediate of various phenolic compounds, including some drugs and xenobiotics. Understanding the intricacies of its electrochemical properties is crucial for researchers in fields ranging from medicinal chemistry and toxicology to materials science and environmental chemistry. This in-depth technical guide provides a comprehensive overview of the core electrochemical characteristics of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily characterized by its redox activity, involving the transfer of electrons and protons. The fundamental process is the reversible two-electron, two-proton reduction to its corresponding dihydroxy form, catechol (benzene-1,2-diol).[1] This process proceeds through a semiquinone radical anion intermediate, which is a relatively stable free radical.[2]

The overall redox reaction can be represented as:

This compound + 2e⁻ + 2H⁺ ⇌ Catechol

The redox potential of the this compound/catechol couple is a key parameter that is influenced by factors such as the pH of the solution and the presence of substituents on the benzene ring.

Redox Mechanism and Intermediates

The reduction of this compound is a stepwise process. The initial one-electron reduction leads to the formation of the o-benzosemiquinone radical anion.[2] A second one-electron reduction, coupled with protonation, yields catechol. The stability of the semiquinone intermediate is a critical factor in the overall electrochemical behavior.

Quantitative Electrochemical Data

The following tables summarize key quantitative data related to the electrochemical behavior of this compound. These values are essential for comparative studies and for understanding the thermodynamics and kinetics of its redox reactions.

| Parameter | Value | Conditions | Reference(s) |

| Redox Potential (E⁰') | 0.75 V vs. SHE | Aqueous solution | [3] |

| 0.813 V | Phosphate buffer (pH 7.30), Gold electrode | [4] | |

| Diffusion Coefficient (D) | 5.05 x 10⁻⁴ cm²/s | Hydrophobic ionic liquid-carbon paste electrode | [5] |

| Electron Transfer Number (n) | 2 | The overall redox reaction involves the transfer of two electrons. | [1][6] |

Table 1: Key Electrochemical Parameters for this compound.

Experimental Protocols

Accurate and reproducible data on the electrochemical behavior of this compound rely on well-defined experimental protocols. The following sections detail the methodologies for key electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for studying the redox properties of this compound. It provides information on redox potentials, electron transfer kinetics, and the stability of intermediates.

Experimental Workflow:

Methodology:

-

Solution Preparation: Prepare a solution of this compound (typically in the mM range) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl or a buffer solution to control pH).[7] Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

-

Electrode Preparation:

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used.[8] Polish the GCE surface with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication to remove any residual alumina particles.

-

Reference Electrode: A standard Ag/AgCl or Saturated Calomel Electrode (SCE) is typically used.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

-

Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared electrodes immersed in the deoxygenated analyte solution.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the experimental parameters, including the initial potential, final potential, vertex potential, and scan rate. A typical scan rate for studying this compound is 50-100 mV/s.[8] The potential window should be set to encompass the redox events of interest.

-

Record the cyclic voltammogram.

-

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is often used for quantitative analysis and for resolving overlapping peaks.

Methodology:

-

Solution and Electrode Preparation: Follow the same procedures as for Cyclic Voltammetry.

-

DPV Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the DPV parameters: initial potential, final potential, pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan increment (e.g., 4 mV).[9]

-

Record the differential pulse voltammogram. The resulting plot of current versus potential will show peaks corresponding to the redox potentials.

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., UV-Vis) to provide simultaneous information about the electrochemical and spectral properties of the species involved in the redox reaction. This is particularly useful for identifying and characterizing reaction intermediates like the semiquinone radical.[10]

Methodology:

-

Cell and Electrode Setup: A specialized spectroelectrochemical cell with an optically transparent electrode (e.g., an indium tin oxide (ITO) coated glass slide or a thin metal mesh) is required.

-

Instrumentation: The setup involves a potentiostat, a spectrometer, and a light source.

-

Measurement:

-

The analyte solution is placed in the spectroelectrochemical cell.

-

An initial spectrum is recorded at a potential where no reaction occurs.

-

The potential is then stepped to a value where the electrochemical reaction is initiated.

-

Spectra are recorded as a function of time or potential to monitor the formation and disappearance of species with distinct spectral signatures.

-

Michael Addition Reactions

A crucial aspect of this compound's reactivity is its susceptibility to nucleophilic attack, particularly through a Michael addition mechanism.[1] The electrochemically generated this compound is a potent electrophile that can react with a wide range of nucleophiles, including thiols, amines, and carbanions. This reactivity is of significant importance in drug metabolism and toxicology, as it can lead to the covalent modification of biomacromolecules like proteins and DNA.

Conclusion

The electrochemical behavior of this compound is a multifaceted topic with significant implications for various scientific disciplines. Its reversible redox transformation to catechol, proceeding through a semiquinone radical intermediate, and its high reactivity as a Michael acceptor are central to its chemical and biological functions. The application of advanced electrochemical techniques, guided by robust experimental protocols, is essential for elucidating the detailed mechanisms of its reactions and for quantifying its key electrochemical parameters. The information presented in this guide provides a solid foundation for researchers and professionals working with this important and reactive molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Absorption spectrum, mass spectrometric properties, and electronic structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemical determination of hydroquinone using hydrophobic ionic liquid-type carbon paste electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Electrochemical Detection of Catechol and Hydroquinone Based on a Carbon Nanotube Paste Electrode Modified with Electro-Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring hydroquinone-quinone redox cycling by single molecule fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

"1,2-benzoquinone reaction with nucleophiles"

An In-depth Technical Guide on the Reaction of 1,2-Benzoquinone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as o-benzoquinone, is a highly reactive organic compound that serves as a crucial intermediate in both biological processes and synthetic chemistry.[1] Its electrophilic nature makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse adducts. These reactions are fundamental to understanding mechanisms of polyphenol oxidation, protein modification, and the formation of pigments like melanin.[1][2] Furthermore, the reactivity of the this compound scaffold is leveraged in organic synthesis for creating complex carbocyclic and heterocyclic frameworks and is a key consideration in drug development and toxicology due to its potential to haptenate endogenous proteins.[3][4] This guide provides a comprehensive overview of the core reaction mechanisms, quantitative kinetic data, and detailed experimental protocols relevant to the study of this compound's interactions with nucleophiles.

Core Reaction Mechanisms

1,2-Benzoquinones are α,β-unsaturated ketones, which predisposes them to several modes of reaction with nucleophiles. The primary mechanisms include Michael-type 1,4-conjugate addition, Diels-Alder cycloadditions, and, under specific conditions, radical-mediated additions.

Michael Addition

The most common reaction pathway is the Michael-type addition, where a nucleophile attacks one of the electrophilic β-carbon atoms of the α,β-unsaturated carbonyl system.[5] This conjugate addition leads to the formation of a hydroquinone adduct, which may be subsequently oxidized back to a quinone, allowing for further additions.[6]

-

With "Soft" Nucleophiles (e.g., Thiols): Thiol groups, such as those in cysteine and glutathione, are soft nucleophiles that react rapidly with 1,2-benzoquinones.[2] The reaction typically proceeds via a 1,4-addition, forming a stable catechol or hydroquinone adduct.[2][7]

-

With "Hard" Nucleophiles (e.g., Amines): Amines can also participate in Michael additions. The initial adduct can undergo oxidation, and subsequent reactions can lead to the formation of colored amine-quinone products.[2]

The general workflow for a Michael addition reaction is depicted below.

Caption: General workflow for Michael addition to this compound.

Radical-Mediated Thiol Addition

Recent studies suggest that the reaction of 1,2-benzoquinones with thiols may not be a simple nucleophilic addition. An alternative, free-radical chain mechanism has been proposed, triggered by the addition of a thiyl radical to the quinone.[8] This mechanism helps explain the observed regiochemistry, which sometimes deviates from standard Michael addition predictions.[8] Density Functional Theory (DFT) calculations have lent support to this radical pathway, predicting the correct regiochemistry where traditional nucleophilic addition models fail.[8]

Caption: Competing pathways for thiol addition to o-quinones.

Diels-Alder Reactions

1,2-Benzoquinones are versatile participants in Diels-Alder cycloadditions, capable of acting as a carbodiene, heterodiene, carbodienophile, or heterodienophile.[3][9] This reactivity allows for the efficient synthesis of complex, densely functionalized carbocyclic and heterocyclic structures that are otherwise difficult to access.[9] For instance, the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with diphenylfulvene yields a bicyclo[2.2.2]octenedione adduct.[9]

Quantitative Reaction Data

The reactivity of 1,2-benzoquinones with nucleophiles can be quantified by determining the second-order rate constants (k₂). These values are critical for predicting the fate of quinones in biological systems and for designing synthetic reactions. The data below is for 4-methyl-1,2-benzoquinone (4MBQ), a common model compound.

| Nucleophile | Type | pH | Apparent Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Bovine Serum Albumin (BSA) | Protein (Thiol) | 7.0 | (3.1 ± 0.2) × 10⁴ | [2] |

| Human Serum Albumin (HSA) | Protein (Thiol) | 7.0 | (4.8 ± 0.2) × 10³ | [2] |

| α-Lactalbumin | Protein (Amine) | 7.0 | (4.0 ± 0.2) × 10² | [2] |

| L-Cysteine | Thiol | 7.0 | > 5 × 10⁵ (relative) | [2] |

| Nα-acetyl-L-Cys | Thiol | 7.0 | > 5 × 10⁵ (relative) | [2] |

| Glutathione | Thiol | 7.0 | > 5 × 10⁵ (relative) | [2] |

| Glycine | Amine | 7.0 | > 1 (relative) | [2] |

| L-Lysine | Amine | 7.0 | > 1 (relative) | [2] |

Note: The reaction with low-molecular-mass thiols was at least 5 x 10⁵ times faster than with amines.[2]

Role in Drug Development and Toxicology

The high reactivity of 1,2-benzoquinones with protein nucleophiles is a double-edged sword in pharmacology and toxicology.

-

Toxicology: Quinones are metabolites of various aromatic compounds, including benzene and polycyclic aromatic hydrocarbons. Their ability to covalently bind to proteins and DNA via Michael addition is a primary mechanism of their toxicity.[4][10] This "haptenation" can trigger immune responses, leading to conditions like contact dermatitis.[4][11] Understanding the kinetics of these reactions is crucial for assessing the safety profile of new drug candidates.[10][12]

-

Drug Development: The reactivity of the quinone moiety is exploited in the design of anticancer agents. Many quinone-based drugs are believed to exert their cytotoxic effects by alkylating biological macromolecules within cancer cells or by generating reactive oxygen species (ROS). Furthermore, the Diels-Alder reactivity of o-quinones is a powerful tool for synthesizing complex molecular scaffolds for new therapeutic agents.[13]

Experimental Protocols

General Synthesis of 4,5-Disubstituted-1,2-benzoquinones

This protocol describes a one-pot synthesis involving the oxidation of catechol followed by a Michael addition with an amine nucleophile.[14][15]

Materials:

-

Catechol

-

Amine nucleophile (e.g., azetidine, diethylamine)

-

Triethylamine (base)

-

Copper(I) chloride (catalyst)

-

Sodium iodate (oxidant)

-

Appropriate solvents (e.g., methanol)

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Dissolve catechol (1 mmol) and the desired amine (2.2 mmol) in a suitable solvent in a round-bottom flask.[15]

-

Add triethylamine (4 mmol) and copper(I) chloride (1 mmol) to the solution.[15]

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of sodium iodate (4 mmol) in water dropwise to the stirred reaction mixture.

-

Allow the reaction to proceed at 0°C for several hours until completion (monitor by TLC).[15]

-

Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 4,5-disubstituted-1,2-benzoquinone.[15]

Kinetic Analysis via Stopped-Flow Spectrophotometry

This method is used to measure the rapid reaction rates between 1,2-benzoquinones and nucleophiles.[2]

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

Procedure:

-

Solution Preparation: Prepare a solution of the this compound derivative (e.g., 4MBQ) in a suitable buffer (e.g., pH 7.0 phosphate buffer). Prepare a separate solution of the nucleophile (e.g., protein, thiol) in the same buffer.[2]

-

Instrument Setup: Load the two solutions into the separate syringes of a stopped-flow spectrophotometer. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order conditions.

-

Measurement: Rapidly mix the two solutions. The instrument records the change in UV-Vis absorbance at a specific wavelength (corresponding to the consumption of the quinone or formation of the product) as a function of time, starting immediately after mixing.[2]

-

Data Analysis: The resulting absorbance vs. time curve is fitted to a pseudo-first-order exponential decay function to obtain the observed rate constant (k_obs).

-

Calculation: Repeat the experiment with varying concentrations of the nucleophile. A plot of k_obs versus the nucleophile concentration will yield a straight line with a slope equal to the apparent second-order rate constant (k₂).[2]

Conclusion

The reactions of 1,2-benzoquinones with nucleophiles are characterized by high reactivity and mechanistic diversity, encompassing Michael additions, radical-mediated pathways, and cycloadditions. The kinetic preference for reaction with thiols over amines has significant implications for biological systems, often directing the metabolic fate of quinones and their toxicological impact. For synthetic chemists, this reactivity provides a rich platform for constructing complex molecules. A thorough understanding of these principles is essential for professionals in chemistry, toxicology, and drug development to both mitigate the risks and harness the potential of this fascinating class of compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Quinone-induced protein modifications: Kinetic preference for reaction of 1,2-benzoquinones with thiol groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Benzoquinones in Diels–Alder reactions, dipolar cycloadditions, nucleophilic additions, multicomponent reactions and more - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.unibo.it [cris.unibo.it]

- 9. 1,2-Benzoquinones in Diels–Alder reactions, dipolar cycloadditions, nucleophilic additions, multicomponent reactions and more - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. s3.smu.edu [s3.smu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. US5502214A - 1,2-benzoquinones and methods for making and using same - Google Patents [patents.google.com]

The Natural Occurrence of 1,2-Benzoquinone Derivatives: A Technical Guide for Researchers

Abstract

The 1,2-benzoquinone (ortho-quinone) moiety is a highly reactive chemical scaffold that, despite the instability of its parent molecule, is present in a diverse array of naturally occurring derivatives. These compounds are found across kingdoms, from bacteria and fungi to plants and animals, where they participate in critical biological processes. Their inherent electrophilicity and redox activity underpin a broad spectrum of pharmacological effects, including cytotoxic, antimicrobial, and enzyme-inhibitory activities, making them compelling targets for drug discovery and development. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and biological activities of this compound derivatives, supplemented with detailed experimental protocols and quantitative data to support researchers in the field.

Introduction

This compound, or o-benzoquinone, is an organic compound with the formula C₆H₄O₂. It is the less stable isomer of quinone, characterized by a cyclohexa-3,5-diene-1,2-dione structure.[1] While the parent molecule is a volatile and unstable red solid, its derivatives are widespread in nature.[1] The high reactivity of the o-quinone nucleus, particularly its susceptibility to nucleophilic attack, is central to its biological function and toxicity.[2] These compounds act as potent electrophiles and Michael acceptors, readily forming covalent bonds with cellular nucleophiles like the thiol groups in cysteine residues of proteins.[2][3] This reactivity drives their mechanisms of action, which often involve enzyme inhibition, induction of oxidative stress through the generation of reactive oxygen species (ROS), and disruption of critical signaling pathways.[4][5]

Natural Occurrence of this compound Derivatives

Derivatives of this compound are biosynthesized by a wide range of organisms. Their roles are diverse, from serving as enzyme cofactors to acting as pigments and defense molecules.

-

In Bacteria and Fungi: Certain bacteria metabolize aromatic compounds to produce catechols, which are then oxidized to 1,2-benzoquinones. For instance, a strain of Pseudomonas mendocina is known to convert benzoic acid into this compound via a catechol intermediate.[1] Fungi, particularly those from marine environments, are also a source of benzoquinone derivatives, although 1,4-isomers are more commonly reported.[6]

-

In Plants: The plant kingdom is a rich source of quinone derivatives. While 1,4-naphthoquinones and anthraquinones are more extensively studied, this compound structures have been reported. For example, the parent this compound molecule has been identified in Salvia abrotanoides.[7] The enzymatic browning observed in fruits and vegetables when cut or bruised is a direct result of the oxidation of phenolic compounds into o-quinones by tyrosinase, highlighting their widespread presence.[8]

-

Endogenous Formation in Animals: In animals and humans, this compound structures are integral to certain biological molecules. The biological pigment melanin is rich in ortho-quinones, formed through the oxidation of tyrosine.[1] Furthermore, several critical enzyme cofactors, such as lysine tyrosylquinone (LTQ), contain an ortho-quinone moiety essential for their catalytic activity.[1] They can also be formed as reactive metabolites of aromatic compounds like benzene, contributing to their toxicity.[4]

Biosynthesis Pathway

The primary and most common pathway for the formation of 1,2-benzoquinones in nature is the enzymatic oxidation of catechols (1,2-dihydroxybenzenes).[1][2] This reaction is catalyzed by copper-containing enzymes known as tyrosinases or catechol oxidases.[9]

The process involves a two-electron, two-proton oxidation of the catechol. The enzyme facilitates the removal of hydrogen atoms from the hydroxyl groups, leading to the formation of the dione structure of this compound.[2]

Caption: Enzymatic oxidation of catechol to this compound.

Biological Activities and Mechanisms of Action

The high electrophilicity of the this compound core makes its derivatives potent modulators of biological systems. Their activities are primarily linked to their ability to covalently modify proteins or generate oxidative stress.

Enzyme Inhibition

This compound derivatives are known to inhibit a variety of enzymes, often through covalent modification of critical cysteine residues in the active site.

-

Topoisomerase II Poisoning: Many quinones, including 1,2-naphthoquinone (a related ortho-quinone), act as DNA topoisomerase II poisons, a mechanism exploited by several anticancer drugs.[10][11] They stabilize the transient enzyme-DNA cleavage complex, leading to permanent double-strand breaks and triggering apoptosis.[12] These compounds are often classified as "covalent poisons"; they form an adduct with the enzyme, which in turn inhibits DNA religation.[11][13] This is distinct from interfacial poisons like etoposide, which act non-covalently.[11]

Caption: Mechanism of Topoisomerase II poisoning by 1,2-quinones.

Cytotoxicity via ROS and Signaling Pathway Activation

Benzoquinones can induce cytotoxicity by generating reactive oxygen species (ROS) and activating stress-related signaling pathways. 1,4-benzoquinone has been shown to induce ROS production in HL-60 cells, which in turn leads to the phosphorylation and prolonged activation of the ERK/MAPK signaling pathway.[4] This pathway is crucial for cell proliferation, and its sustained activation can contribute to leukemogenic processes.[4]

Caption: BQ-induced ROS production activates the MEK/ERK pathway.

Transcriptional Regulation

In bacteria like Staphylococcus aureus, quinones are sensed by transcriptional repressors such as QsrR.[3] In the absence of quinone stress, QsrR binds to DNA and represses the expression of detoxification genes. Upon exposure, the quinone molecule covalently modifies a critical cysteine residue (Cys-5) on the QsrR protein via S-quinonization.[3] This modification induces a conformational change that causes the repressor to dissociate from the DNA, leading to the expression of resistance genes.[3]

Quantitative Data Summary

The biological activity of benzoquinone derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). The following tables summarize representative data for various benzoquinone derivatives against different biological targets.

Table 1: Acetylcholinesterase (AChE) Inhibition by Benzoquinone Derivatives [14][15]

| Compound | Derivative Type | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|---|

| 1a | 1,4-Benzoquinone | Competitive | 187 | 262 ± 0.016 |

| 1b | 2,6-Dichloro-1,4-benzoquinone | Noncompetitive | 48 | 54 ± 0.007 |

| 1c | 2,6-Dimethyl-1,4-benzoquinone | Competitive | Not specified | Not specified, lowest Kᵢ |

Table 2: Cytotoxicity and Urease Inhibition of p-Benzoquinone Derivatives [16]

| Target | Cell Line / Enzyme | IC₅₀ (µg/mL) |

|---|---|---|

| Cytotoxicity | HT-29 (Colorectal Cancer) | 2.41 ± 0.13 |

| Cytotoxicity | SK-OV-3 (Ovarian Cancer) | 4.63 ± 0.26 |

| Enzyme Inhibition | Jack Bean Urease | ~100 (approx. from graph) |

| Enzyme Inhibition | K. pneumoniae Urease | ~150 (approx. from graph) |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound derivatives.

General Workflow for Isolation and Identification

The process begins with extraction from a natural source, followed by chromatographic purification and subsequent structure elucidation using spectroscopic methods.

Caption: Workflow for isolation and analysis of natural products.

Protocol for Isolation and Purification

(Adapted from methods for quinone isolation[17][18])

-

Extraction:

-

Air-dry and powder the source material (e.g., plant leaves).

-

Perform maceration or Soxhlet extraction with an appropriate solvent (e.g., methanol, ethyl acetate, or chloroform). For a this compound, which is more polar, a solvent like ethyl acetate is a good starting point.

-

Concentrate the resulting solution in vacuo using a rotary evaporator to yield the crude extract.

-

-

Fractionation (Column Chromatography):

-

Prepare a silica gel 60 column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Collect fractions (e.g., 10-20 mL each) and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

-

Final Purification (HPLC):

-

For fractions containing the target compound but still showing impurities, perform preparative High-Performance Liquid Chromatography (HPLC) using an appropriate column (e.g., C18) and mobile phase.

-

This step should yield the purified this compound derivative.

-

Protocol for Structure Elucidation

(General procedure based on standard organic chemistry techniques[19][20][21])

-

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (e.g., using ESI-MS) to determine the exact molecular weight and deduce the molecular formula of the pure compound.

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum to identify key functional groups. Look for characteristic C=O stretching frequencies for the quinone system (typically around 1640-1680 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a ¹H NMR spectrum to determine the number of different types of protons and their splitting patterns (coupling), which reveals adjacent protons.

-

Acquire a ¹³C NMR spectrum to determine the number of unique carbons. Quinone carbonyl carbons typically appear far downfield (>180 ppm).

-

Perform 2D NMR experiments (e.g., COSY, HMQC/HSQC, HMBC) to establish the connectivity between protons and carbons and assemble the final structure.

-

Protocol for MTT Cytotoxicity Assay

(Adapted from standard MTT protocols[22][23][24])

-

Cell Plating:

-

Seed cells (e.g., a cancer cell line like Hep-G2 or MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the purified this compound derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

-

Conclusion and Future Perspectives

Naturally occurring this compound derivatives represent a structurally diverse and biologically significant class of compounds. Their biosynthesis via the oxidation of catechols provides a reactive scaffold that organisms have harnessed for various functions. For drug development professionals, the potent electrophilicity of the o-quinone ring is both a challenge and an opportunity. It is the basis for powerful enzyme inhibition and cytotoxic activity, particularly as covalent inhibitors of targets like topoisomerase II. However, this same reactivity can lead to off-target effects and toxicity.

Future research should focus on the targeted isolation of novel this compound derivatives from underexplored ecological niches, such as marine microorganisms and endophytic fungi. A deeper understanding of their signaling pathways and mechanisms of action will be crucial for designing safer and more selective therapeutic agents. The development of synthetic analogs that temper the reactivity of the quinone core while preserving its pharmacophore could unlock the full potential of this fascinating class of natural products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 583-63-1 | Benchchem [benchchem.com]

- 3. Molecular mechanism of quinone signaling mediated through S-quinonization of a YodB family repressor QsrR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H4O2 | CID 11421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,2-Naphthoquinone as a Poison of Human Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Products as Topoisomerase II Poisons: Effects of Thymoquinone on DNA Cleavage Mediated by Human Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gjpb.de [gjpb.de]

- 15. Exploring of some benzoquinone derivatives impact on Acetylcholinesterase enzyme activity | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 16. researchgate.net [researchgate.net]

- 17. US5502214A - 1,2-benzoquinones and methods for making and using same - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 25. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols: Utilizing 1,2-Benzoquinone in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzoquinone, also known as o-benzoquinone, is a highly reactive dienophile in Diels-Alder reactions due to its electron-deficient nature. This reactivity allows for the construction of complex, six-membered ring systems, which are valuable scaffolds in organic synthesis and drug discovery. The resulting cycloadducts can serve as versatile intermediates for the synthesis of a wide range of carbocyclic and heterocyclic compounds. These application notes provide an overview of the utility of this compound in Diels-Alder cycloadditions, including a general reaction mechanism, a detailed experimental protocol, and a summary of representative quantitative data.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1] In the context of this compound, the quinone acts as the electron-poor dienophile, reacting with an electron-rich diene. The reaction proceeds through a cyclic transition state, leading to the formation of a new six-membered ring.[1]

Key characteristics of the diene that influence reactivity include the presence of electron-donating groups, which increases the energy of the highest occupied molecular orbital (HOMO), facilitating the reaction with the electron-deficient dienophile.[2] The diene must also be able to adopt an s-cis conformation to allow for the concerted cycloaddition to occur.[3]

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to the dienophile; the stereochemistry of the substituents on the dienophile is retained in the product. Furthermore, when cyclic dienes are used, the reaction typically favors the formation of the endo product due to secondary orbital interactions that stabilize the endo transition state.[3]

Experimental Protocols

The following protocol is a representative example of a Diels-Alder reaction involving a substituted this compound and an acyclic diene. The reaction of o-benzoquinones with acyclic dienes typically proceeds with the quinone acting as the dienophile.[4] The initial adducts are often labile and may aromatize to form more stable naphthalene derivatives, especially if they are capable of doing so.[4]

General Procedure for the Reaction of an o-Benzoquinone with an Acyclic Diene

This protocol is based on the general procedures described for the reaction of o-benzoquinones with acyclic dienes.[4]

Materials:

-

Substituted this compound (e.g., 3,5-di-tert-butyl-1,2-benzoquinone)

-

Acyclic diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel, solvents)

Procedure:

-

Reaction Setup: A solution of the substituted this compound in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.

-

Addition of Diene: The acyclic diene is added to the solution of the this compound. The molar ratio of diene to dienophile is typically in excess to ensure complete consumption of the quinone.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the specific diene and dienophile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Diels-Alder adduct.

-